安塔拉明盐酸盐

描述

Antalarmin hydrochloride is a nonpeptide corticotropin-releasing hormone (CRH) type 1 receptor antagonist. It has been studied for its potential therapeutic value in psychiatric, reproductive, and cardiovascular disorders associated with CRH system hyperactivity. Antalarmin has been shown to attenuate behavioral, neuroendocrine, and autonomic responses to stress in primates and has been suggested to hold promise for disorders with putative CRH hypersecretion, such as melancholic depression and inflammatory disorders .

Synthesis Analysis

The synthesis of antalarmin involves creating a pyrrolopyrimidine compound, which has been shown to displace 12SI-oCRH binding in rat pituitary, frontal cortex, and cerebellum, indicating its antagonism at the CRHR1 receptor . Preformulation and pharmacokinetic studies have been conducted to improve the solubility and bioavailability of antalarmin, with various formulations being explored for oral administration .

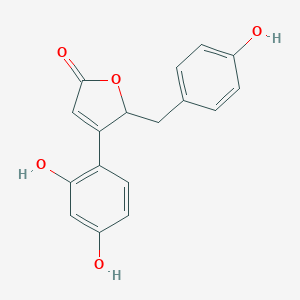

Molecular Structure Analysis

Antalarmin's molecular structure, a pyrrolopyrimidine compound, allows it to act as a CRH type 1 receptor antagonist. Its structure is responsible for its ability to cross the blood-brain barrier and exert effects on the central nervous system, as evidenced by its impact on behaviors and neuroendocrine responses in animal models .

Chemical Reactions Analysis

The chemical interactions of antalarmin with CRH receptors have been characterized in vitro and in vivo. It has been shown to displace CRH binding in various brain regions and inhibit CRH-stimulated ACTH release and peripheral inflammation in rats . These interactions suggest that antalarmin can modulate the body's stress response at multiple levels.

Physical and Chemical Properties Analysis

Antalarmin has poor water solubility, which has been a challenge for its formulation. It is weakly basic with a pK(a) of 5.0. Efforts to improve its solubility have included the use of cosolvents, surfactants, complexing agents, and lipid-based systems. The lipid-based formulation, in particular, has shown promise in enhancing oral bioavailability .

Relevant Case Studies

Several studies have investigated the effects of antalarmin in different contexts. For example, it has been shown to significantly attenuate behavioral and physiological responses to stress in primates, such as anxiety and fear-related behaviors, while increasing exploratory and sexual behaviors . In rats, antalarmin inhibited CRH-stimulated ACTH release and inflammation . Chronic administration of antalarmin in Fawn-Hooded rats, a model for depression and alcoholism, has been shown to regulate the dopaminergic system and reduce volitional ethanol consumption . However, its effects on cocaine self-administration and discrimination in rhesus monkeys were not significant . Additionally, antalarmin did not blunt the hypothalamic-pituitary-adrenal axis responses to acute immobilization stress after chronic administration .

科学研究应用

应激诱导的色氨酸羟化酶 2 活性

安塔拉明盐酸盐已被用于研究其对应激诱导的色氨酸羟化酶 2 活性的影响 . 色氨酸羟化酶 2 是一种参与血清素合成的酶,血清素是一种在情绪调节中起关键作用的神经递质。通过研究安塔拉明对这种酶的影响,研究人员可以深入了解情绪障碍的潜在治疗方法。

促肾上腺皮质激素释放因子 1 (CRF1) 激活的焦虑作用

安塔拉明盐酸盐已被用于研究促肾上腺皮质激素释放因子 1 (CRF1) 激活的焦虑作用 . CRF1 是一种受体,在机体对压力的反应中起着至关重要的作用。通过阻断这种受体,安塔拉明可能有助于缓解焦虑样行为。

对社会应激诱发的抑郁症的治疗作用

已经进行研究,分析了使用安塔拉明盐酸盐阻断促肾上腺皮质激素释放激素 (CRH) 信号传导治疗社会应激诱发抑郁症的治疗作用 . 这可能导致抑郁症的新治疗策略。

非甾体类妊娠抑制剂

安塔拉明作为非甾体类妊娠抑制剂,即使在妊娠早期也能发挥作用 . 已知它会延缓分娩,为研究生育和生殖健康提供了潜在途径。

预防应激诱发的胃溃疡

安塔拉明还可以预防因应激而发生的胃溃疡的形成 . 这表明它在治疗胃肠道疾病方面具有潜在的应用。

抑制 CRF 诱导的 ACTH 分泌

作用机制

Target of Action

Antalarmin hydrochloride primarily targets the Corticotropin-releasing hormone receptor 1 (CRH1) . CRH1 is a receptor for the corticotropin-releasing hormone (CRH), an endogenous peptide hormone released in response to various triggers such as chronic stress and drug addiction .

Mode of Action

Antalarmin hydrochloride acts as a non-peptide antagonist of the CRH1 receptor . It binds to the CRH1 receptor and blocks its activation, thereby inhibiting the downstream effects of CRH . This results in a reduction in the release of another hormone, Adrenocorticotropic hormone (ACTH), which is involved in the physiological response to stress .

Biochemical Pathways

The primary biochemical pathway affected by Antalarmin hydrochloride is the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRH1 receptor, Antalarmin hydrochloride suppresses the release of ACTH, which in turn reduces the production of glucocorticoids, a class of steroid hormones . This can help mitigate the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, stomach ulcers, anxiety, and more .

Pharmacokinetics

Antalarmin hydrochloride has a poor water solubility of less than 1 mg/mL and is weakly basic with an experimentally determined pKa of 5.0 . The pharmacokinetics of Antalarmin hydrochloride have been investigated in male Sprague-Dawley rats via intravenous (i.v.) and oral (p.o.) routes . .

Result of Action

The action of Antalarmin hydrochloride results in a reduction of the behavioral responses to stressful situations . It has been demonstrated in animal models to suppress CRH-induced ACTH secretion and block CRH and novelty-induced anxiety-like behavior . This suggests that Antalarmin hydrochloride could potentially be useful for reducing the adverse health consequences of chronic stress in humans, as well as having possible uses in the treatment of conditions such as anxiety, depression, and drug addiction .

Action Environment

The efficacy and stability of Antalarmin hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . .

属性

IUPAC Name |

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDGXEDXEXACKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582018 | |

| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220953-69-5 | |

| Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research indicates that antalarmin hydrochloride, a corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, can mitigate the negative effects of early-life stress on synaptic development in neonatal mice []. The study found that pups subjected to fragmented maternal care, a model for early-life stress, exhibited delayed dendritic outgrowth, reduced spine formation in CA3 pyramidal neurons, and lower levels of synapse-related proteins in the hippocampus []. Daily administration of antalarmin hydrochloride during the stress exposure period normalized the levels of these synapse-related proteins, suggesting a protective effect against stress-induced synaptic abnormalities []. This suggests that the CRH-CRHR1 pathway plays a crucial role in mediating the impact of early-life stress on hippocampal development and that blocking this pathway with antalarmin hydrochloride could be a potential therapeutic strategy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)

![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)